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Compound of Interest

Compound Name: 2'-O-Methyl Paclitaxel

CAS No.: 156413-67-1

Cat. No.: B588693

Get Quote

Part 1: Introduction & Strategic Context
The Molecule and the Challenge
2'-O-Methyl Paclitaxel (also known as 2'-methoxypaclitaxel) is a critical derivative in the

taxane family. While Paclitaxel (Taxol®) relies on its free 2'-hydroxyl group for high-affinity

binding to

-tubulin, the methylated derivative often serves as:

A Reference Standard: For impurity profiling in pharmaceutical manufacturing.

A Mechanistic Probe: To study the hydrogen-bonding requirements of the microtubule-

binding pocket.

A Synthetic Intermediate: In the production of third-generation taxanes.

The Analytical Challenge: Distinguishing 2'-O-Methyl Paclitaxel from its parent compound

(Paclitaxel) or regioisomers (e.g., 7-O-Methyl Paclitaxel) requires precise NMR interrogation.

The structural change is subtle—a single methyl group replacing a proton (
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)—yet it significantly alters the electronic environment of the C13 side chain.

Scope of this Guide
This protocol details the Nuclear Magnetic Resonance (NMR) workflow to unambiguously

identify 2'-O-Methyl Paclitaxel. It moves beyond simple spectrum matching, employing a self-

validating logic based on scalar couplings and heteronuclear correlations.

Part 2: Experimental Protocols
Sample Preparation
Objective: To eliminate solvent artifacts and prevent hydrolysis of the ester linkages.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Acquisition Parameters
Instrument: 500 MHz or higher recommended (Cryoprobe preferred for

C sensitivity).

Workflow Diagram
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: The sequential NMR acquisition workflow designed to build a self-validating structural

model.

Specific Pulse Sequences:

H (Proton): 30° pulse angle, 2s relaxation delay (d1). Goal: Quantitative integration.

C (Carbon): Power-gated decoupling (zgpg30). Goal: Resolve the distinct C2' shift.

HSQC (Multiplicity Edited): Distinguish CH/CH

(up/red) from CH

(down/blue). Goal: Confirm the methoxy is a CH

.

HMBC: Optimized for

. Goal: The "Smoking Gun" correlation (see Analysis).

Part 3: Data Analysis & Interpretation[1][2]
The Diagnostic "Fingerprint"
The transformation from Paclitaxel to 2'-O-Methyl Paclitaxel results in specific, predictable

shifts.
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Comparative Chemical Shift Table (CDCl

, 298K)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: Chemical shifts are approximate and dependent on concentration/temperature. The

relative shifts (

) are the key validation metrics.

Structural Logic & Validation
To claim "Identity Confirmed," you must prove the methyl group is attached to the 2'-Oxygen

and not the 7-Oxygen or a solvent impurity.

The "Triangulation" Protocol (HMBC)
Use the HMBC spectrum to connect the spin systems.

Identify the Methoxy: Locate the sharp singlet at ~3.4 ppm.

Identify C2': Locate the carbon signal at ~81 ppm (significantly downfield from the standard

73 ppm of free alcohols).

The Bridge:

Correlation A: The Methoxy protons (~3.4 ppm) must show a strong cross-peak to C2'

(~81 ppm).
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Correlation B: The H-2' proton (~4.65 ppm) must also show a cross-peak to C2' (~81 ppm)

and the C1' Carbonyl (~170-172 ppm).

Decision Logic Diagram

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Logic tree for distinguishing 2'-O-Methyl Paclitaxel from regioisomers and impurities.

Part 4: Troubleshooting & Tips
Water Suppression: If the sample is wet, the water peak (~1.56 ppm in CDCl

) is far from the methoxy signal (~3.4 ppm), so standard presaturation is rarely needed.
However, if using DMSO-d

, water (3.33 ppm) directly overlaps with the methoxy signal. Avoid DMSO-d

for methoxy quantification unless absolutely necessary.

Rotamers: The C13 side chain can exhibit hindered rotation. If peaks appear broad or

doubled, acquire the spectrum at 313K (40°C) to coalesce rotamers.

Purity Check: Ensure the integration of the methoxy singlet is exactly 3:1 relative to the H-10

proton (6.3 ppm, s, 1H) or the H-2 benzoate (8.1 ppm, d, 2H). A ratio deviation >5% indicates

a mixture of methylated and non-methylated species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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